The compound is derived from a structural combination of benzodioxole and quinazoline moieties. It can be classified as a sulfanylacetamide, which indicates the presence of a sulfanyl group attached to an acetamide structure. Its synthesis and characterization have been documented in various studies focusing on the development of anti-virulence therapeutics and other pharmacological applications .
The synthesis of N-(1,3-benzodioxol-5-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide typically involves several key steps:
The synthesis parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during each step .
The molecular structure of N-(1,3-benzodioxol-5-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide can be described in terms of its key functional groups:
The compound's molecular formula is with a molecular weight of approximately 316.37 g/mol. The three-dimensional conformation plays a crucial role in its binding affinity to target proteins .
N-(1,3-benzodioxol-5-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide can undergo various chemical reactions:
These reactions are significant for modifying the compound for enhanced activity or stability in biological systems .
The mechanism of action for N-(1,3-benzodioxol-5-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide primarily involves:
Studies have shown that similar compounds exhibit competitive inhibition against key enzymes such as mono-adp-ribosyltransferases .
The physical and chemical properties of N-(1,3-benzodioxol-5-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-y)sulfanyl]acetamide include:
Property | Value |
---|---|
Molecular Weight | 316.37 g/mol |
Solubility | Soluble in DMSO and ethanol |
Melting Point | Not determined |
Log P (octanol-water) | Estimated around 3.0 |
pKa | Not specified |
These properties suggest that the compound may have favorable pharmacokinetic profiles for oral administration .
N-(1,3-benzodioxol-5-y)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinozalin -4-y)sulfanyl]acetamide holds potential applications in:
Research continues into optimizing this compound's efficacy and safety profile for clinical applications .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4